molecular formula C9H3BrCl2FN B7976769 6-Bromo-3,4-dichloro-7-fluoroquinoline

6-Bromo-3,4-dichloro-7-fluoroquinoline

Cat. No.: B7976769
M. Wt: 294.93 g/mol
InChI Key: FYJYQOWUPDFHRI-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dichloro-7-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrCl2FN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a valuable compound for various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dichloro-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 3,4-dichloro-7-fluoroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dichloro-7-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-3,4-dichloro-7-fluoroquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dichloro-7-fluoroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
  • 2,3,4-Trichloro-6,7-difluoroquinolone
  • 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
  • Mefloquine

Uniqueness

6-Bromo-3,4-dichloro-7-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

6-bromo-3,4-dichloro-7-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl2FN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJYQOWUPDFHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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